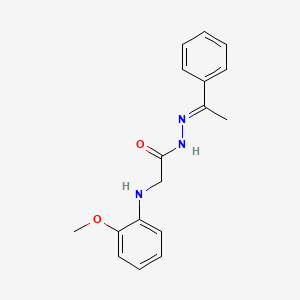![molecular formula C28H21BrN2O4 B11546382 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11546382.png)
3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound that features both aromatic and hydrazone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves a multi-step process:
Formation of the hydrazone: This step involves the reaction of 2-[hydroxy(diphenyl)acetyl]hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 2-bromobenzoic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone and phenyl groups.
Reduction: Amines and other reduced forms of the hydrazone group.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aromatic groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-fluorobenzoate
- 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
Uniqueness
The uniqueness of 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the benzoate moiety can influence the compound’s reactivity and interactions compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C28H21BrN2O4 |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H21BrN2O4/c29-25-17-8-7-16-24(25)26(32)35-23-15-9-10-20(18-23)19-30-31-27(33)28(34,21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-19,34H,(H,31,33)/b30-19+ |
InChIキー |
URGYBIBAFWYSPL-NDZAJKAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(decyloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11546299.png)
![4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11546300.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11546302.png)

![N-(3-{[(2E)-2-(2-ethoxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11546315.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate](/img/structure/B11546322.png)
![4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B11546327.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11546335.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11546339.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11546343.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-3,4-dimethylaniline](/img/structure/B11546353.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11546354.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11546363.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11546374.png)